N-(4-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
“N-(4-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides It features a tetrazole ring, which is known for its stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide” typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Formation of the Benzamide: The final step involves the coupling of the tetrazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group may produce an alcohol derivative.
Substitution: Substitution reactions may yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “N-(4-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide” would depend on its specific interactions with molecular targets. The tetrazole ring may interact with enzymes or receptors, while the benzamide moiety could influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(4-methylbenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide: Contains a methyl group instead of a chlorine atom on the benzyl group.
Uniqueness
The presence of both the chlorobenzyl group and the methyl group on the tetrazole ring may confer unique chemical properties, such as increased stability or specific biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H14ClN5O |
---|---|
Molecular Weight |
327.77 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)15-4-2-3-13(9-15)16(23)18-10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
XYMHNPOSEKYSIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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